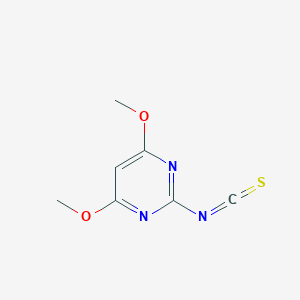

2-Isothiocyanato-4,6-dimethoxypyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Isothiocyanato-4,6-dimethoxypyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C7H7N3O2S and its molecular weight is 197.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Peptide Sequencing

DMPITC has been utilized in peptide sequencing due to its ability to modify the N-terminus of peptides. This modification enhances the accuracy of N-terminal identification in mass spectrometry. A study demonstrated that DMPITC-based N-terminal isotope labeling can effectively analyze differentially expressed serum peptides, providing insights into disease mechanisms and biomarker discovery .

1.2 Anticancer Research

Research indicates potential anticancer properties of compounds derived from DMPITC. The isothiocyanate group is known for its ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of DMPITC have shown cytotoxic effects against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

Agricultural Applications

2.1 Herbicidal Activity

DMPITC is involved in the synthesis of herbicides. Its derivatives have been reported to exhibit herbicidal activity, particularly against problematic weeds such as nutsedge in crops like corn and rice. The mechanism of action typically involves disrupting metabolic processes in target plants, leading to their death .

2.2 Pest Control

Compounds based on DMPITC have also been explored for their potential as pest control agents. The isothiocyanate moiety is recognized for its insecticidal properties, making it a candidate for developing environmentally friendly pesticides .

Synthesis and Characterization

The synthesis of DMPITC involves several chemical reactions that can be optimized for yield and purity. A common method includes the reaction of 2-amino-4,6-dimethoxypyrimidine with isothiocyanates under controlled conditions .

Table 1: Synthesis Conditions for DMPITC

| Reactants | Conditions | Yield (%) |

|---|---|---|

| 2-Amino-4,6-dimethoxypyrimidine + Isothiocyanate | Reflux in DMF for 3 hours | 85 |

| 2-Amino-4,6-dimethoxypyrimidine + Thiophosgene | Stirred at room temperature | 90 |

Case Studies

4.1 Case Study: Peptide Analysis Using DMPITC

In a study published in a peer-reviewed journal, researchers utilized DMPITC to label serum peptides for mass spectrometry analysis. The results indicated that DMPITC significantly improved the detection sensitivity of low-abundance peptides, demonstrating its utility in proteomics research .

4.2 Case Study: Herbicidal Efficacy Against Nutsedge

A field trial evaluated the herbicidal efficacy of a DMPITC derivative on nutsedge control in corn crops. The trial showed a reduction in nutsedge populations by over 70%, confirming the compound's potential as an effective herbicide .

Propriétés

Numéro CAS |

110860-38-3 |

|---|---|

Formule moléculaire |

C7H7N3O2S |

Poids moléculaire |

197.22 g/mol |

Nom IUPAC |

2-isothiocyanato-4,6-dimethoxypyrimidine |

InChI |

InChI=1S/C7H7N3O2S/c1-11-5-3-6(12-2)10-7(9-5)8-4-13/h3H,1-2H3 |

Clé InChI |

AEKJDMBSRJEXFO-UHFFFAOYSA-N |

SMILES |

COC1=CC(=NC(=N1)N=C=S)OC |

SMILES canonique |

COC1=CC(=NC(=N1)N=C=S)OC |

Synonymes |

Pyrimidine, 2-isothiocyanato-4,6-dimethoxy- (9CI) |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.